1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane

Description

Contextualization of Perfluorinated and Highly Fluorinated Alkanes in Contemporary Chemical Research

Perfluorinated and highly fluorinated alkanes represent a cornerstone of modern chemical research, their utility stemming from the profound influence of fluorine substitution on the properties of organic molecules. The incorporation of fluorine atoms can dramatically alter a compound's physical, chemical, and biological characteristics, including its lipophilicity, metabolic stability, and binding affinity. nih.gov This has led to their widespread application in diverse fields such as materials science, pharmaceuticals, and agrochemicals. nih.gov

Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are defined by the presence of at least one perfluorinated methyl or methylene (B1212753) group. nih.gov These compounds are known for their weak van der Waals interactions, which contributes to their increased volatility compared to their non-fluorinated counterparts. nih.gov The study of such compounds is crucial for understanding structure-property relationships and for the rational design of new molecules with tailored functionalities.

Structural Characteristics of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane: Implications for Molecular Architecture and Intermolecular Interactions

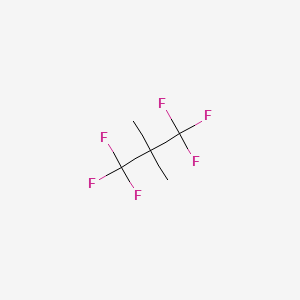

The molecular structure of this compound, with its central quaternary carbon atom bonded to two methyl groups and two trifluoromethyl groups, presents a unique steric and electronic environment. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group that significantly influences the electronic properties of adjacent functional groups. mdpi.com The steric bulk of the trifluoromethyl group is also a critical factor in determining molecular conformation and reactivity. nih.gov

The primary intermolecular forces at play in this compound are London dispersion forces, a type of van der Waals interaction. The strength of these forces is influenced by the molecule's size, shape, and polarizability. While perfluorination can lead to weaker intermolecular forces compared to hydrocarbons of similar size, the specific arrangement of atoms in this molecule dictates its unique interaction profile. nih.gov Computational studies on related perfluorinated compounds have shown that these van der Waals complexes can be stronger than their non-fluorinated analogues. nih.gov

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is driven by its potential as a model system for understanding the fundamental principles of fluorocarbon chemistry. Its symmetrical yet sterically hindered structure provides a unique platform to study the effects of multiple trifluoromethyl groups on molecular properties and intermolecular interactions without the complicating factor of hydrogen bonding, as seen in its analogue, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). mdpi.comchemicalbook.com

Furthermore, the synthesis and characterization of such highly fluorinated compounds are of interest for the development of new materials and chemical intermediates. For instance, various synthetic routes to produce 1,1,1,3,3,3-hexafluoro-2-methylpropane (B1333514) have been explored, indicating its relevance as a target molecule in synthetic chemistry. chemicalbook.com The study of its physical properties, such as its critical temperature and pressure, provides valuable data for chemical engineering applications and for the development of predictive models for other fluorinated substances.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆F₆ |

| Molecular Weight | 180.09 g/mol |

| CAS Number | 382-09-2 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6/c1-3(2,4(6,7)8)5(9,10)11/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNGDXIHDFMCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,1,1,3,3,3 Hexafluoro 2,2 Dimethylpropane

Strategic Approaches to Carbon-Fluorine Bond Formation in the Propane Framework

The construction of the 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane framework necessitates the formation of six carbon-fluorine bonds at the 1 and 3 positions of a propane chain, specifically creating two gem-bis(trifluoromethyl) groups attached to a central quaternary carbon. The primary strategic challenge lies in the introduction of these sterically demanding and highly electronegative CF₃ groups onto a single carbon atom that is already substituted with two methyl groups.

Potential strategies can be broadly categorized into two approaches:

"Fluorination First" Approach: This strategy would involve the synthesis of a precursor already containing the propane backbone and suitable functional groups (e.g., carbonyls, halides) at the 1 and 3 positions, which are then converted to trifluoromethyl groups. For example, the fluorination of a 2,2-dimethyl-1,3-propanedialdehyde or a corresponding diacid derivative could be envisioned. However, the exhaustive fluorination of such substrates to form two CF₃ groups can be challenging and may require harsh reagents like sulfur tetrafluoride (SF₄) or its derivatives.

"Building Block" Approach: This approach involves the coupling of trifluoromethyl-containing building blocks to a central carbon atom. This is generally a more convergent and often more efficient strategy. For instance, the reaction of a trifluoromethyl nucleophile (e.g., trifluoromethyltrimethylsilane, Ruppert-Prakash reagent) or a trifluoromethyl radical with a suitable electrophilic precursor derived from 2,2-dimethylpropane could be a viable pathway.

Table 1: Comparison of General Strategies for C-F Bond Formation

| Strategy | Description | Potential Advantages | Potential Challenges |

| Fluorination First | Introduction of fluorine atoms onto a pre-existing carbon skeleton. | Readily available starting materials for the carbon backbone. | Harsh reaction conditions, potential for side reactions and incomplete fluorination. |

| Building Block | Assembly of the final molecule from smaller, pre-fluorinated fragments. | Milder reaction conditions, higher selectivity. | Availability and reactivity of suitable trifluoromethylating agents and precursors. |

Precursor Design and Mechanistic Pathways for Stereoselective Fluorination

Given that this compound is an achiral molecule, stereoselective fluorination is not a primary concern for its synthesis. However, the design of an appropriate precursor is critical.

A plausible precursor for a "building block" approach would be a derivative of 2,2-dimethylpropane with leaving groups at the 1 and 3 positions, such as 1,3-dihalo-2,2-dimethylpropane. The reaction of such a precursor with a trifluoromethylating agent would be the key step.

Alternatively, a precursor containing a central carbonyl group, such as 1,1,1,5,5,5-hexafluoro-3,3-dimethylpentan-2-one, could be considered. The challenge would then be the reductive defunctionalization of the carbonyl group.

Mechanistically, if a nucleophilic trifluoromethylating agent is used, the reaction would likely proceed via an Sₙ2 pathway on a dihalo-neopentane precursor. However, neopentyl halides are known to be very unreactive in Sₙ2 reactions due to steric hindrance. Therefore, radical-based methods might offer a more promising route. The generation of a neopentyl diradical followed by trapping with a source of trifluoromethyl radicals could be a potential, albeit challenging, synthetic route.

Development of Novel Catalytic Systems for Perfluoroalkylation and Alkane Functionalization

Modern synthetic chemistry has seen significant advances in catalytic methods for perfluoroalkylation and the direct functionalization of C-H bonds in alkanes. While no specific catalytic system has been reported for the synthesis of this compound, analogous transformations provide insight into potential methodologies.

For instance, transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. A hypothetical catalytic cycle could involve the oxidative addition of a 1,3-dihalo-2,2-dimethylpropane to a low-valent metal center, followed by transmetalation with a trifluoromethyl-metal reagent and subsequent reductive elimination.

Direct C-H functionalization of 2,2-dimethylpropane (neopentane) is an attractive but highly challenging strategy. The inertness of the C-H bonds in neopentane (B1206597) requires highly reactive catalysts. Photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, and a system that could generate neopentyl radicals for subsequent trifluoromethylation would be a significant breakthrough.

Table 2: Potential Catalytic Approaches

| Catalytic System | Mechanistic Principle | Applicability to Target Synthesis |

| Transition Metal Catalysis | Cross-coupling of a dihalo-neopentane precursor with a trifluoromethylating agent. | Potentially effective but hindered by the low reactivity of neopentyl halides. |

| Photoredox Catalysis | Generation of neopentyl radicals from neopentane for subsequent reaction with a CF₃ source. | Atom-economical and direct, but selectivity and efficiency are major hurdles. |

Isolation and Purification Techniques for Highly Fluorinated Alkanes

Highly fluorinated alkanes, such as the target molecule, possess unique physical properties that influence their isolation and purification. These compounds are typically characterized by low boiling points for their molecular weight, low surface energy, and immiscibility with many common organic solvents (fluorous character).

Standard purification techniques such as distillation and chromatography would be applicable. Given its expected nonpolar and volatile nature, gas chromatography (GC) would be an excellent method for both analysis and small-scale purification. For larger scales, fractional distillation would be the method of choice.

The "fluorous" nature of this compound could also be exploited for its purification. Fluorous solid-phase extraction (F-SPE) is a technique where compounds with a high fluorine content are selectively retained on a fluorous stationary phase. This could be a powerful method to separate the desired product from non-fluorinated starting materials and reagents.

Reactivity Studies of 1,1,1,3,3,3 Hexafluoro 2,2 Dimethylpropane

Investigations into Carbon-Hydrogen Bond Activation and Functionalization

The activation of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, aiming to directly convert these ubiquitous yet typically unreactive bonds into more valuable functional groups. wikipedia.orgtcichemicals.comtcichemicals.com For 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane, the C-H bonds of the two methyl groups are the primary sites for such transformations. The strong inductive effect of the two trifluoromethyl groups significantly influences the reactivity of these C-H bonds.

Research into the C-H bond activation of alkanes has seen the development of various catalytic systems, often employing transition metals like rhodium, palladium, and iridium. tcichemicals.com These catalysts can operate through different mechanisms, including oxidative addition and electrophilic activation. rutgers.edu In the context of this compound, the electron-withdrawing environment created by the fluorine atoms can make the C-H bonds more susceptible to certain types of activation, particularly those involving radical or highly electrophilic species.

While specific studies detailing the C-H activation of this compound are not extensively documented in readily available literature, general principles of alkane activation can be extrapolated. For instance, metal-catalyzed reactions that proceed through the formation of a σ-complex between the metal center and the C-H bond are a common pathway for C-H activation. wikipedia.org The subsequent cleavage of the C-H bond can lead to an alkyl-metal hydride intermediate, which can then be functionalized.

Table 1: General Catalytic Systems for Alkane C-H Activation

| Catalyst Type | Metal Center | Typical Reaction | Reference |

| Shilov System | Platinum(II) | Oxidation | rutgers.edu |

| Pincer Complexes | Rhodium, Iridium | Dehydrogenation | nih.gov |

| Murai Reaction | Ruthenium | Olefin Coupling | tcichemicals.comtcichemicals.com |

| Sanford Reaction | Palladium | Arylation | tcichemicals.com |

The functionalization of the activated C-H bond can lead to a variety of products. For example, oxidation reactions could introduce hydroxyl or carbonyl groups, while coupling reactions could form new carbon-carbon or carbon-heteroatom bonds. The choice of catalyst and reaction conditions is crucial in determining the outcome of the functionalization.

Radical Reactivity Profiles and Reaction Mechanisms

The study of radical reactions provides another avenue to understand the reactivity of this compound. Radical reactions are initiated by the formation of a radical species, often through the homolytic cleavage of a bond, which can be induced by heat or light. In the case of this compound, the C-H bonds of the methyl groups are the most likely sites for radical abstraction.

The reaction of hexafluoropropene (B89477) with n-butane has been shown to proceed via a radical-chain mechanism initiated by hydrogen abstraction from the alkane. psu.edu A similar mechanism can be envisioned for this compound, where a radical initiator would abstract a hydrogen atom from one of the methyl groups to form a primary alkyl radical. The stability of this resulting radical is influenced by the adjacent quaternary carbon bearing two trifluoromethyl groups.

The general mechanism for a radical chain reaction involving an alkane (R-H) and a radical initiator (In•) can be described as follows:

Initiation: In• + R-H → In-H + R•

Propagation: R• + Reagent → Product + New Radical

Termination: Combination or disproportionation of radicals

The presence of fluorine atoms can significantly impact the stability and subsequent reactions of the generated radicals. Studies on polyfluoroarenes have shown that radical σ-complexes can undergo defluorination, dimerization, or recombination depending on the reaction conditions. fluorine1.ru While this compound is an aliphatic compound, the high degree of fluorination will undoubtedly play a critical role in its radical reactivity profile.

Electrophilic and Nucleophilic Substitution Pathways

Electrophilic and nucleophilic substitution reactions are fundamental transformations in organic chemistry. However, for a molecule like this compound, both pathways face significant hurdles.

Electrophilic substitution on the C-H bonds of this compound is expected to be challenging. The strong electron-withdrawing effect of the two trifluoromethyl groups deactivates the molecule towards attack by electrophiles. While highly reactive electrophiles under harsh conditions might force a reaction, it is not a favored pathway.

Nucleophilic substitution at the central quaternary carbon is sterically hindered and electronically unfavorable. For a typical SN2 reaction, the backside attack by a nucleophile is completely blocked. An SN1 pathway would require the formation of a highly unstable carbocation adjacent to two strongly electron-withdrawing trifluoromethyl groups.

However, nucleophilic substitution reactions on polyfluoroaromatic compounds are well-documented, where a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a fluoride (B91410) ion (SNAr). nih.gov For instance, pentafluoropyridine (B1199360) readily undergoes nucleophilic substitution at the C-4 position. rsc.org While not directly analogous to the aliphatic this compound, these examples highlight the profound effect of fluorine substitution on reactivity towards nucleophiles. nih.govnih.gov Studies on fluorinated propargyl and allenyl systems also provide insights into the complexities of substitution reactions on fluorinated modules. researchgate.net

Stability Under Diverse Chemical Conditions and Environmental Considerations

The chemical robustness of this compound is a direct consequence of its structure. The presence of strong carbon-fluorine bonds and the steric hindrance around the central carbon atom contribute to its high thermal and chemical stability. Highly fluorinated compounds are generally resistant to chemical attack and degradation.

The solvent properties of related fluorinated compounds, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been extensively studied. researchgate.netrsc.orgnih.gov HFIP is known for its ability to stabilize carbocations and promote certain types of reactions, including Friedel-Crafts alkylations. mdpi.com The high polarity and strong hydrogen-bond donating ability of HFIP make it a unique solvent. While this compound is not a protic solvent like HFIP, its fluorinated nature suggests it would be a non-polar, chemically inert medium.

Table 2: Summary of Reactivity and Stability

| Reaction Type | Expected Reactivity of this compound | Influencing Factors |

| C-H Activation | Possible with strong catalysts | Electron-withdrawing CF₃ groups, steric hindrance |

| Radical Reactions | Favorable at methyl C-H bonds | Stability of resulting radical, reaction conditions |

| Electrophilic Substitution | Unfavorable | Deactivation by CF₃ groups |

| Nucleophilic Substitution | Highly Unfavorable | Steric hindrance, electronic effects |

| Chemical Stability | High | Strong C-F bonds, steric shielding |

| Environmental Persistence | Likely High | Resistance to degradation |

Theoretical and Computational Investigations of 1,1,1,3,3,3 Hexafluoro 2,2 Dimethylpropane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in elucidating the electronic structure and bonding characteristics of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane. The presence of highly electronegative fluorine atoms significantly influences the electron distribution within the molecule. The two trifluoromethyl (CF₃) groups act as strong electron-withdrawing groups, polarizing the carbon-fluorine and carbon-carbon bonds. This creates a stark contrast with the electron-donating nature of the two methyl (CH₃) groups.

The bulky nature of the CF₃ groups introduces considerable steric hindrance, which in turn affects the bond lengths and angles around the central quaternary carbon atom. This steric strain is a defining feature of the molecule's structure. The presence of these bulky groups also plays a role in the physical properties of materials incorporating this moiety. For instance, in polyimides synthesized with units containing the this compound structure, these bulky spacers induce steric hindrance between polymer chains. mdpi.com This disruption of dense chain packing leads to a larger free volume within the material. mdpi.com

Conformational Analysis and Energetic Landscapes

The rotational barriers and conformational preferences of this compound are key aspects of its molecular dynamics. The molecule's energetic landscape is primarily dictated by the steric and electrostatic interactions between the bulky and polar trifluoromethyl groups and the smaller methyl groups. Theoretical calculations can map out this landscape, identifying the most stable conformations and the energy barriers to rotation around the central carbon-carbon bonds. These calculations help in understanding the molecule's flexibility and its preferred shapes at different energy states.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of this compound in condensed phases. These simulations can model the complex intermolecular interactions, which are a combination of van der Waals forces and electrostatic interactions. The highly polarized C-F bonds lead to significant dipole-dipole interactions between molecules.

The solubility of materials containing the this compound unit is influenced by these intermolecular forces. For example, polyimides with this structure are often soluble in organic solvents due to the interchain steric hindrance that prevents tight packing and allows solvent molecules to penetrate. mdpi.com MD simulations can also investigate the effects of different solvents on the conformation and aggregation of the molecule, providing insights into its behavior in various chemical environments. The presence of the hexafluoroisopropylidene group can lead to a loosening of molecular packing. mdpi.com

Prediction of Reactivity via Frontier Molecular Orbital Theory and Reaction Path Analysis

Frontier Molecular Orbital (FMO) theory is a valuable computational approach for predicting the reactivity of this compound. By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's susceptibility to nucleophilic or electrophilic attack. The electron-withdrawing nature of the trifluoromethyl groups is expected to lower the energy of the LUMO, making the molecule more susceptible to attack by nucleophiles at specific sites.

Reaction path analysis, another computational technique, can be employed to map the potential energy surface for specific chemical reactions involving this compound. This allows for the determination of transition state structures and activation energies, providing a detailed mechanistic understanding of its chemical transformations. For instance, in the context of polymer chemistry, understanding the reactivity of functional groups attached to the this compound core is crucial for designing and synthesizing new materials with desired properties.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, providing detailed information about its hydrogen, carbon, and fluorine environments. The high degree of symmetry in the molecule simplifies its spectra, making interpretation straightforward.

¹H NMR: The proton NMR spectrum is characterized by its simplicity due to molecular symmetry. The six protons of the two methyl groups are chemically and magnetically equivalent. Consequently, they are expected to produce a single sharp resonance signal (a singlet). The chemical shift would be influenced by the adjacent electron-withdrawing trifluoromethyl groups. In a typical deuterated solvent like CDCl₃, this singlet is anticipated to appear in the range of 1.0-2.0 ppm. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule:

A signal for the two equivalent methyl carbons (-CH₃).

A signal for the central quaternary carbon (C(CH₃)₂). docbrown.info

A signal for the two equivalent trifluoromethyl carbons (-CF₃). docbrown.info The signals for the carbons bonded to fluorine will exhibit splitting (quartet) due to coupling with the three fluorine atoms (¹J-CF). The high symmetry of the molecule means that only two signals would be observed for the five carbon atoms in a standard spectrum. docbrown.info

¹⁹F NMR: Given that fluorine is 100% naturally abundant and has a nuclear spin of ½, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov For this compound, the six fluorine atoms of the two trifluoromethyl groups are equivalent due to the free rotation around the C-C bonds. This equivalence is expected to result in a single resonance in the ¹⁹F NMR spectrum. This signal would appear as a singlet in a proton-decoupled spectrum. Trifluoromethyl groups typically resonate in a specific region of the ¹⁹F NMR spectrum, providing a clear diagnostic peak for the presence of this moiety. nih.gov

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.5 ppm | Singlet | 2 x -CH₃ |

| ¹³C | ~20-30 ppm | Singlet | 2 x -CH₃ |

| ¹³C | ~40-50 ppm | Singlet | -C(CH₃)₂- |

| ¹³C | ~120-130 ppm | Quartet (¹JCF) | 2 x -CF₃ |

| ¹⁹F | ~ -70 to -80 ppm | Singlet | 2 x -CF₃ |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bond vibrations within a molecule. For this compound, these methods can confirm the presence of key structural motifs.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the vibrations of its constituent bonds. Key expected absorptions include:

C-H Stretching: Vibrations from the methyl groups, typically appearing in the 2900-3000 cm⁻¹ region.

C-H Bending: Asymmetric and symmetric bending vibrations of the methyl groups, found in the 1350-1470 cm⁻¹ range.

C-F Stretching: Very strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl groups are expected in the 1100-1300 cm⁻¹ region. The intensity of these bands is a hallmark of fluorinated compounds.

Raman Spectroscopy: Raman spectroscopy, which detects changes in polarizability during vibrations, serves as a complementary technique to IR. jmaterenvironsci.com Due to the high symmetry of this compound (approaching C₂ᵥ symmetry), certain vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. Symmetrical stretching vibrations, such as the symmetric stretch of the C-C skeleton, are expected to be particularly Raman active. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. jmaterenvironsci.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| C-H Stretch | 2900 - 3000 | IR/Raman | Medium-Strong |

| C-H Bend | 1350 - 1470 | IR/Raman | Medium |

| C-F Stretch | 1100 - 1300 | IR | Very Strong |

| C-C Skeletal Stretch | 800 - 1000 | Raman | Strong |

Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. researchgate.net For this compound (C₅H₆F₆), HRMS would confirm its elemental composition.

Upon ionization, typically by electron impact (EI), the molecule undergoes fragmentation, providing further structural clues. The fragmentation pattern is highly predictable based on the stability of the resulting fragments.

Molecular Ion (M⁺): A peak corresponding to the intact molecular ion [C₅H₆F₆]⁺ would be observed.

Key Fragments: The most likely fragmentation pathway involves the loss of a methyl group ([M-CH₃]⁺) or a trifluoromethyl group ([M-CF₃]⁺). The loss of a methyl group would result in a highly stable tertiary carbocation stabilized by the remaining fluorinated group. This fragment is expected to be the base peak, the most abundant ion in the spectrum, similar to the fragmentation of neopentane (B1206597) which readily loses a methyl group. docbrown.info

| m/z (Predicted) | Ion Formula | Identity | Notes |

|---|---|---|---|

| 182.037 | [C₅H₆F₆]⁺ | Molecular Ion (M⁺) | Confirms molecular weight. |

| 167.014 | [C₄H₃F₆]⁺ | [M-CH₃]⁺ | Likely base peak due to stable carbocation formation. |

| 113.045 | [C₄H₆F₃]⁺ | [M-CF₃]⁺ | Represents loss of a trifluoromethyl radical. |

| 69.000 | [CF₃]⁺ | Trifluoromethyl cation | Characteristic fragment for trifluoromethyl-containing compounds. |

X-ray Crystallography of Co-crystals or Derivatives to Determine Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. researchgate.net Given that many small fluorinated alkanes are volatile liquids or gases, obtaining a single crystal of pure this compound suitable for X-ray diffraction can be challenging, likely requiring cryogenic techniques.

A more practical approach involves the formation of co-crystals or crystalline derivatives. ru.nl By co-crystallizing the compound with a suitable co-former, it is often possible to obtain high-quality crystals. researchgate.net The resulting crystal structure would provide precise data on:

Bond lengths and angles: Unambiguously confirming the molecular geometry.

Conformation: Revealing the preferred spatial arrangement of the methyl and trifluoromethyl groups.

Intermolecular interactions: Elucidating non-covalent interactions, such as van der Waals forces or weak hydrogen bonds, which govern the crystal packing.

Studies on related compounds, such as salts of 2,2-dimethylpropane-1,3-diamine, have demonstrated how X-ray crystallography can reveal complex hydrogen-bonded networks and conformational details in the solid state. mdpi.com This technique remains the gold standard for absolute structure determination, providing an unparalleled level of detail about the molecule's solid-state architecture.

Exploration of Potential Applications of 1,1,1,3,3,3 Hexafluoro 2,2 Dimethylpropane in Advanced Materials Science

Incorporation as a Building Block in Fluoropolymer Synthesis: Design Principles and Architectural Control

There is currently no available research detailing the use of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane as a monomer or building block in the synthesis of fluoropolymers.

Role in the Development of Novel Fluorous Media or Separations Technology

Information regarding the application of this compound in the development of fluorous media or for use in separations technology is not present in the surveyed literature.

Advanced Chemical Vapor Deposition (CVD) Precursors for Fluorinated Coatings

There are no studies indicating the use of this compound as a precursor for the chemical vapor deposition of fluorinated coatings.

Applications in High-Performance Fluids and Specialty Lubricants

The potential use of this compound in high-performance fluids or as a specialty lubricant has not been documented in the available scientific and technical publications.

Future Research Directions and Unanswered Questions

Prospects for Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally benign and efficient synthetic routes to 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane and related fluorinated compounds is a key area for future investigation. Current industrial methods for producing fluorochemicals often rely on harsh reagents and energy-intensive conditions. bohrium.com Future research will likely focus on several green chemistry avenues:

Biocatalytic Fluorination: A significant frontier in green chemistry is the use of enzymes for fluorination reactions. numberanalytics.comresearchgate.net While the direct enzymatic synthesis of this compound has not been reported, the discovery and engineering of novel fluorinase enzymes could provide a highly selective and sustainable pathway. numberanalytics.comnih.gov Research into enzymes capable of catalyzing the formation of carbon-fluorine bonds under mild conditions is a rapidly growing field. numberanalytics.com

Flow Chemistry: Continuous flow processes offer enhanced safety, efficiency, and scalability for chemical reactions. The application of flow chemistry to the synthesis of fluorinated building blocks is a promising area. thieme-connect.com For instance, the use of a pyridine/hexafluoroisopropanol (HFIP) solvent system in flow electrochemistry demonstrates a move towards more sustainable processes that minimize the need for supporting electrolytes. thieme-connect.com

Alternative Solvents and Catalysts: The use of greener solvents, such as ionic liquids or supercritical fluids like CO2, could reduce the environmental impact of synthesis. numberanalytics.com Research into more efficient and recyclable catalysts, including metal-organic frameworks (MOFs) and nanoparticle-based catalysts, is also crucial. The unique properties of hexafluoroisopropanol (HFIP), a related compound, as a "magical solvent" in promoting challenging chemical transformations, such as Pd-catalyzed C-H activation, highlights the potential for discovering novel, sustainable reaction media. rsc.orgrsc.org

A major challenge lies in the development of cost-effective and circular processes for the production and recycling of fluorochemicals to minimize waste and environmental persistence. bohrium.com

Exploration of Bio-orthogonal Reactions and Bioconjugation Strategies

The introduction of the highly fluorinated 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropyl group into biologically active molecules is a compelling area for future research. The unique properties of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. rsc.orgnih.gov

Fluorinated Amino Acids: The synthesis of novel amino acids incorporating the 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropyl moiety could provide valuable tools for peptide and protein engineering. nih.gov These fluorinated amino acids could be used to probe protein structure and function, as well as to develop more stable and effective therapeutic peptides.

Bio-orthogonal "Click" Chemistry: The development of bio-orthogonal reactions, which proceed with high efficiency and selectivity in complex biological environments, is essential for bioconjugation. researchgate.net Future work could focus on developing click-chemistry-compatible derivatives of this compound. The synthesis of fluorinated 1,2,3-triazoles via azide-alkyne cycloaddition reactions is a testament to the synergy between fluorine chemistry and bioconjugation. rsc.org

¹⁹F-NMR for Biological Studies: The fluorine atoms in the 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropyl group provide a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This can be exploited to study the interactions of molecules containing this group with biological targets in a background-free manner. nih.gov

A key unanswered question is how the bulky and lipophilic nature of the 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropyl group will influence the biological activity and pharmacokinetic properties of molecules into which it is incorporated.

Integration into Advanced Functional Materials with Tunable Properties

The incorporation of the this compound structural motif, specifically the hexafluoroisopropylidene group, into polymers has already demonstrated significant promise for creating advanced functional materials. msrjournal.com Future research is expected to build upon these findings to develop materials with precisely tailored properties.

Polymers with Tunable Gas Permeability: The bulky nature of the hexafluoroisopropylidene group can disrupt polymer chain packing, leading to increased free volume and enhanced gas permeability. msrjournal.comacs.org By systematically varying the content of this fluorinated moiety in copolymers or polymer blends, it is possible to tune the gas transport properties for applications in membrane-based gas separations. msrjournal.com

Low Dielectric Constant Materials: The low polarizability of the C-F bond makes fluorinated polymers attractive for use as low-dielectric-constant materials in microelectronics. Future research could explore the synthesis of novel polymers containing the 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropyl group to achieve even lower dielectric constants and improved thermal stability for next-generation electronic devices.

Optical Materials with Tunable Refractive Index: Fluorinated polymers can exhibit low optical loss and a tunable refractive index, making them suitable for applications in optical waveguides. cambridge.orgnih.gov The ability to precisely control the refractive index by adjusting the fluorine content is a key advantage for designing optical components. cambridge.org

The following table summarizes the effect of incorporating hexafluoroisopropylidene groups on polymer properties, suggesting future research directions for materials containing the 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropyl moiety.

| Property | Effect of Hexafluoroisopropylidene Group | Future Research Direction |

| Gas Permeability | Increases due to increased free volume. msrjournal.comacs.org | Optimization of polymer structure for specific gas separations (e.g., CO₂/N₂). |

| Dielectric Constant | Decreases due to low polarizability of C-F bonds. | Synthesis of new polymers with ultra-low dielectric constants for advanced microelectronics. |

| Refractive Index | Can be precisely tuned by varying fluorine content. cambridge.org | Development of materials for both core and cladding in optical waveguides. |

| Solubility | Often enhances solubility in organic solvents. | Design of processable high-performance polymers for various applications. |

| Thermal Stability | Generally high, but can be influenced by overall polymer structure. | Enhancement of thermal stability for high-temperature applications. |

This table is based on data from existing research on polymers containing the hexafluoroisopropylidene group and suggests potential avenues for future investigation.

Development of High-Throughput Screening Methodologies for Reactivity and Application Discovery

To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput screening (HTS) methods is essential.

¹⁹F NMR-Based Screening: The presence of six equivalent fluorine atoms makes the 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropyl group an excellent reporter for ¹⁹F NMR-based screening assays. acs.orgresearchgate.net These assays can be used to rapidly screen large libraries of compounds for binding to a target protein. acs.org The fluorine signal provides a sensitive and background-free method for detecting binding events. researchgate.net

Combinatorial Synthesis and Screening: The generation of focused libraries of derivatives of this compound, coupled with HTS, could rapidly identify compounds with desired properties. This approach is particularly relevant for drug discovery and materials science.

Screening for Defluorination: Developing HTS methods to assess the microbial degradation of highly fluorinated compounds is crucial for understanding their environmental fate. nih.govasm.orgumn.edu A microwell-based colorimetric assay has been developed to screen for microbial defluorination capacity, which could be adapted to study the biodegradability of materials containing the 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropyl group. nih.govasm.orgumn.edu

The following table outlines potential high-throughput screening methodologies and their applications for compounds containing the 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropyl group.

| Screening Methodology | Principle | Application Discovery |

| ¹⁹F NMR Competition Binding | Displacement of a ¹⁹F-labeled probe molecule from a target protein by a test compound. researchgate.net | Identification of new drug leads and chemical probes. |

| FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) | Changes in the ¹⁹F NMR signal of a labeled compound upon binding to a target. acs.org | Rapid screening of compound libraries for binding affinity. |

| Microwell Defluorination Assay | Colorimetric detection of fluoride (B91410) ions released during microbial degradation. nih.govasm.org | Assessment of the biodegradability of new fluorinated materials. |

This table provides an overview of potential HTS methods that could be applied to accelerate research and development involving this compound and its derivatives.

Q & A

Basic: What are the established synthesis routes for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of hexafluoropropane derivatives typically involves fluorination of chlorinated precursors using hydrogen fluoride (HF) in the presence of catalysts. For example:

- Catalytic Fluorination: 1,1,1,3,3,3-Hexachloropropane reacts with HF using chromium-based catalysts under controlled liquid-phase conditions to produce hexafluoropropane derivatives. Reaction temperature, catalyst loading, and HF stoichiometry critically affect yield and purity. Excess HF and prolonged reaction times may reduce byproducts like unsaturated chlorinated intermediates .

- Purification Steps: Post-synthesis, HCl is removed via distillation, and residual HF is recovered via liquid-vapor extraction. Photochlorination can eliminate unsaturated impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.